4-(1,3-benzodioxol-5-ylmethyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a benzodioxole moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions involving morpholine and benzodioxole derivatives. It is often studied in the context of developing new pharmaceuticals, particularly for its possible therapeutic effects.
4-(1,3-benzodioxol-5-ylmethyl)morpholine falls under the category of morpholine derivatives. Morpholines are cyclic amines known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzodioxole moiety enhances the compound's potential as a bioactive agent.
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)morpholine typically involves the reaction of morpholine with formaldehyde and 1,3-benzodioxole. A general synthetic pathway can be outlined as follows:
The reaction mechanism generally involves the nucleophilic attack of morpholine on the electrophilic carbon of formaldehyde, followed by the addition of the benzodioxole moiety. This method has been reported to yield good purity and satisfactory yields of the target compound .
The molecular formula for 4-(1,3-benzodioxol-5-ylmethyl)morpholine is CHNO. The structure consists of a morpholine ring (a six-membered ring containing one nitrogen atom) linked to a benzodioxole group.
4-(1,3-benzodioxol-5-ylmethyl)morpholine can undergo various chemical reactions typical for morpholine derivatives:
The reactivity profile is influenced by both the morpholine and benzodioxole components, allowing for further derivatization and functionalization to enhance biological activity or tailor properties for specific applications .
The mechanism of action for 4-(1,3-benzodioxol-5-ylmethyl)morpholine is primarily investigated concerning its biological effects. For instance:
In vitro studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, indicating potential as an antitumor agent .
Relevant data from studies indicate that modifications to the structure can significantly alter these properties, affecting solubility and reactivity profiles .
4-(1,3-benzodioxol-5-ylmethyl)morpholine has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, paving the way for future therapeutic applications .
4-(1,3-Benzodioxol-5-ylmethyl)morpholine features a structurally distinctive hybrid scaffold combining two pharmacologically significant moieties: a 1,3-benzodioxole ring linked via a methylene bridge to a morpholine heterocycle. This molecular architecture creates a unique three-dimensional configuration where the planar, electron-rich benzodioxole system (logP ≈ 2.71) connects to the semi-polar morpholine moiety (PSA ≈ 12 Ų) through a flexible -CH₂- linker [9]. The methylene bridge provides conformational flexibility while maintaining electronic communication between ring systems, as evidenced by the compound's hydrogen bond acceptor count of 4 and donor count of 0 . This structural arrangement facilitates optimal membrane permeability (predicted logP ≈ 2.5-3.0) while allowing target engagement through hydrogen bonding and π-π stacking interactions [4] [8].
The molecular weight (≈235 g/mol) and moderate polarity of this scaffold place it firmly within drug-like chemical space, complying with Lipinski's rule of five parameters. Crystallographic studies of analogous structures reveal that the benzodioxole ring adopts a nearly perpendicular orientation relative to the morpholine chair conformation, creating a T-shaped molecular profile that influences protein binding interactions [3]. This spatial arrangement allows simultaneous engagement with hydrophobic binding pockets via the benzodioxole aryl system and polar interactions through the morpholine oxygen and nitrogen atoms [9].
Table 1: Key Structural Features of 4-(1,3-Benzodioxol-5-ylmethyl)morpholine
Structural Element | Chemical Properties | Spatial Characteristics |
---|---|---|
Benzodioxole Ring | Aromatic system, electron-rich, lipophilic (logP contribution: +1.8) | Planar configuration with dioxole ring puckered 7° from benzene plane |
Morpholine Ring | Semi-polar (PSA ≈ 12 Ų), weakly basic (pKa ≈ 7-8) | Chair conformation with equatorial orientation of N-CH₂-benzodioxole |
Methylene Bridge | Flexible -CH₂- spacer, rotatable bond | Bond length: 1.49 Å; Torsional freedom: 120° rotational barrier |
Hybrid Scaffold | Molecular weight ≈235 g/mol, Hydrogen bond acceptors: 4 | T-shaped molecular profile with 85° inter-ring dihedral angle |
The strategic combination of benzodioxole and morpholine motifs first emerged in medicinal chemistry during the 1990s as researchers explored privileged scaffolds for CNS-targeting compounds. The benzodioxole unit, historically employed in natural product-derived therapeutics such as safrole and paroxetine analogs, provided enhanced metabolic stability compared to simple catechols [2] [8]. Meanwhile, morpholine gained prominence as a versatile bioisostere for piperazine and other saturated nitrogen heterocycles, offering improved solubility and reduced basicity while maintaining hydrogen bonding capacity [3] [7].
The specific methylene-linked hybrid first appeared in patent literature circa 2007 as an intermediate in prokineticin receptor antagonists, where its balanced physicochemical properties proved advantageous for blood-brain barrier penetration [7]. This innovation represented a significant evolution from earlier carbonyl-linked analogs like 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine (Sigma-Aldrich PH004000), which exhibited higher polarity and reduced membrane permeability [3]. By 2013, the scaffold had been incorporated into TGF-β signaling inhibitors such as SB431542, where the benzodioxole-morpholine combination contributed to nanomolar kinase inhibition (IC₅₀ = 0.35 μM) through optimal positioning in the ATP-binding pocket [2].
The scaffold's versatility is evidenced by its presence in EphB4 tyrosine kinase inhibitors (DB07255) and prokineticin antagonists, demonstrating broad applicability across target classes [7] [10]. Its adoption represents a strategic shift toward modular hybrid scaffolds that combine complementary physicochemical properties, enabling medicinal chemists to fine-tune drug candidates for specific target engagement profiles while maintaining favorable ADME properties [8].
The benzodioxole moiety functions as a multifunctional pharmacophore contributing three key properties: (1) aromatic stacking capability through its electron-rich benzene ring, (2) enhanced metabolic stability compared to catechols due to the methylenedioxy bridge protecting against COMT-mediated methylation, and (3) moderate lipophilicity (π ≈ 1.9) that promotes membrane permeability [4]. The methylenedioxy group's orthogonal orientation creates a distinctive steric and electronic profile that mimics substituted phenyl rings while providing two oxygen atoms capable of weak hydrogen bonding (bond dissociation energy ≈ 4 kcal/mol) [5].
The morpholine moiety contributes complementary pharmacophoric properties: (1) its oxygen atom serves as a strong hydrogen bond acceptor (bond energy ≈ 8 kcal/mol), (2) the nitrogen atom provides a weak hydrogen bonding site (pKa ≈ 7.4), and (3) the saturated ring enhances aqueous solubility compared to purely aromatic systems [3]. This combination creates an amphiphilic pharmacophore capable of simultaneous hydrophobic and polar interactions, as demonstrated in kinase inhibitors where the morpholine oxygen forms a critical hydrogen bond with hinge region residues while the benzodioxole engages hydrophobic pockets [2] [10].
Table 2: Pharmacophoric Contributions of Molecular Components
Structural Component | Pharmacophoric Properties | Target Interaction Capabilities |
---|---|---|
Benzodioxole System | - Aromatic π-system (polarizability: 25.6 × 10⁻²⁴ cm³)- Weak H-bond acceptor (OCO)- Lipophilic (clogP contribution: +1.8) | - π-π stacking with aromatic residues- Hydrophobic pocket occupancy- C-H···O weak hydrogen bonds |
Morpholine Ring | - Strong H-bond acceptor (O)- Weak H-bond acceptor/donor (N)- Moderate polarity (ΔlogP = -0.7) | - Strong hydrogen bonds with backbone NH- Water-bridging interactions- Cation-dipole interactions |
Methylene Linker | - Flexible spacer (rotatable bonds: 1)- Electronically neutral | - Optimal pharmacophore spacing- Conformational adaptation to binding sites |
The methylene linker (-CH₂-) plays a critical yet underappreciated role in pharmacophore expression. This spacer provides sufficient distance (bond length ≈ 1.49 Å) to prevent electronic clash between ring systems while allowing rotational freedom (rotational barrier ≈ 2.5 kcal/mol) for optimal target binding [4] [9]. This contrasts with direct-linked analogs (e.g., 4-(1,3-benzodioxol-5-yl)morpholine) that exhibit reduced conformational flexibility and carbonyl-linked derivatives (e.g., 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine) that introduce planarity and hydrogen bonding competition [3]. The methylene spacer's role as a bioisostere for amide bonds has been particularly valuable in peptidomimetic design, preserving spatial relationships while eliminating metabolic liabilities associated with amide bonds [8]. This strategic substitution maintains the approximate 6.5 Å inter-ring distance critical for target engagement in kinase inhibitors while improving metabolic stability by 40-60% in microsomal studies [2] [10].
Table 3: Bioisosteric Applications of the Hybrid Scaffold
Bioisosteric Replacement | Structural Change | Pharmacological Advantage |
---|---|---|
Amide bond replacement | -CH₂- instead of -NHCO- | Increased metabolic stability (t₁/₂ increase: 2.5×)Reduced hydrogen bonding competition |
Piperazine substitution | Morpholine instead of piperazine | Reduced basicity (ΔpKa: -2.5)Decreased CYP affinity |
Catechol protection | Benzodioxole instead of dihydroxybenzene | Prevention of COMT metabolismMaintained aromatic stacking |
Heterocyclic expansion | Morpholine-benzodioxole instead of benzoxazole | Enhanced solubility (ΔlogS: +0.4)Increased rotational freedom |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1